molecular formula C12H13BrFNO B2858400 (4-Bromo-2-fluorophenyl)(3,3-dimethylazetidin-1-yl)methanone CAS No. 1810070-16-6

(4-Bromo-2-fluorophenyl)(3,3-dimethylazetidin-1-yl)methanone

Cat. No. B2858400
M. Wt: 286.144
InChI Key: KDNZJKCYGPBGRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Bromo-2-fluorophenyl)(3,3-dimethylazetidin-1-yl)methanone” is a chemical compound with the molecular formula C12H13BrFNO . It is used for research purposes . The compound has a molecular weight of 286.14 .


Molecular Structure Analysis

The molecular structure of “(4-Bromo-2-fluorophenyl)(3,3-dimethylazetidin-1-yl)methanone” consists of a bromo-fluorophenyl group attached to a dimethylazetidinyl group via a methanone linkage .


Physical And Chemical Properties Analysis

“(4-Bromo-2-fluorophenyl)(3,3-dimethylazetidin-1-yl)methanone” has a molecular weight of 286.14 . Other physical and chemical properties such as boiling point and solubility are not specified in the available data.

Scientific Research Applications

Synthesis and Antioxidant Properties

Research by Çetinkaya et al. (2012) explored the synthesis and antioxidant properties of derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, including brominated derivatives, demonstrating their effective antioxidant power by analyzing radical scavenging activities. These compounds, owing to their potential antioxidant properties, present promising molecules for use in various applications (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Carbonic Anhydrase Inhibitory Properties

A study by Balaydın et al. (2012) synthesized novel bromophenols, including derivatives of (2-Bromo-3,4-dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone, and investigated their inhibition of human cytosolic carbonic anhydrase II. Some synthesized compounds exhibited effective inhibitory activity, suggesting potential for development as carbonic anhydrase inhibitors, which are valuable drug candidates for treating various conditions (Balaydın, Soyut, Ekinci, Göksu, Beydemir, Menzek, & Şahin, 2012).

Selective O-Demethylation and Bromination

Çetinkaya et al. (2011) reported on the selective O-demethylation during the bromination of (3,4-Dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone, leading to the synthesis of nine new bromophenol derivatives. This study highlights the chemical reactivity and potential for creating diverse derivatives with possible application in various fields of research (Çetinkaya, Menzek, Şahin, & Balaydın, 2011).

Fluorinated Benzophenones and Spectroscopic Properties

Woydziak et al. (2012) synthesized fluorinated benzophenones by treating 2,4,5-trifluorobenzaldehyde with a Grignard reagent, followed by oxidation, to yield hexafluorobenzophenone. This compound was then subjected to nucleophilic aromatic substitution reactions to yield fluorinated fluorophores, indicating the potential for enhancing photostability and spectroscopic properties of compounds (Woydziak, Fu, & Peterson, 2012).

properties

IUPAC Name

(4-bromo-2-fluorophenyl)-(3,3-dimethylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO/c1-12(2)6-15(7-12)11(16)9-4-3-8(13)5-10(9)14/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNZJKCYGPBGRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)C2=C(C=C(C=C2)Br)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-2-fluorophenyl)(3,3-dimethylazetidin-1-yl)methanone

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